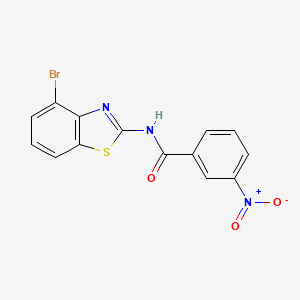

N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

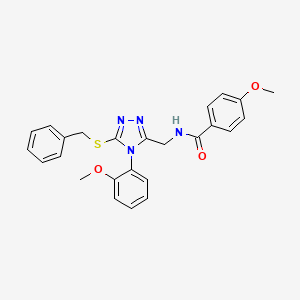

“N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This type of compounds is often used in research and drug discovery .

Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. In this case, the nitro group (-NO2) and the amide group (-CONH2) are likely to be the most reactive parts of the molecule .Applications De Recherche Scientifique

Therapeutic Potential of Benzothiazoles

Benzothiazole and its derivatives have demonstrated a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are being developed as antitumor agents due to their potential to act as ligands for various biomolecules, which makes them candidates for cancer treatment. Their structural simplicity and ease of synthesis allow for the development of chemical libraries that could lead to new chemical entities for the market (Kamal, Hussaini, & Mohammed, 2015).

Degradation Processes of Nitisinone

Although not directly related to N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide, the study of the degradation processes of Nitisinone (NTBC), a compound with a different structure but relevant due to the investigation into its stability and degradation products, can provide insights into the stability of related chemical entities under various conditions. This research contributes to a better understanding of the properties of such compounds, which is crucial for evaluating their potential risks and benefits in medical applications (Barchańska et al., 2019).

Anticancer Potential of Benzothiazole Derivatives

Benzothiazole derivatives have been extensively studied for their anticancer properties. Structural modifications and the development of benzothiazole conjugates have been explored as potential chemotherapeutics. These derivatives have been screened for in vitro and in vivo anticancer activity, showing promising results that require further characterization for their toxicity to ensure their safe clinical use as cancer treatments (Ahmed et al., 2012).

Environmental Presence and Impact

The occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, which include brominated derivatives similar to the chemical , underscores the importance of understanding the environmental impact and potential health risks of these compounds. Research has highlighted the need for more comprehensive studies on their occurrence, environmental fate, and toxicity to assess the risks they pose to human health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).

Mécanisme D'action

The mechanism of action of a compound depends on its biological target. Without specific information, it’s hard to predict the mechanism of action of this compound.

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3S/c15-10-5-2-6-11-12(10)16-14(22-11)17-13(19)8-3-1-4-9(7-8)18(20)21/h1-7H,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRDQMLWQGNDKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone](/img/structure/B2391533.png)

![6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2391538.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391540.png)

![N-(2-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2391543.png)

![(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2391544.png)

![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B2391546.png)

![N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2391547.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2391549.png)